2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 5618-98-4
VCID: VC11651837
InChI: InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol

2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid

CAS No.: 5618-98-4

Cat. No.: VC11651837

Molecular Formula: C17H17NO5

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid - 5618-98-4

Specification

CAS No. 5618-98-4
Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)
Standard InChI Key MCRMUCXATQAAMN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid, reflects its structural components:

  • A benzyloxycarbonyl (Cbz) group attached to the α-amino nitrogen.

  • A 4-hydroxyphenyl moiety at the β-carbon.

  • A propanoic acid backbone terminating in a carboxyl group.

Molecular Formula and Weight

  • Molecular Formula: C18H17NO5\text{C}_{18}\text{H}_{17}\text{NO}_{5}

  • Molecular Weight: 327.33 g/mol (calculated from atomic masses).

Key Functional Groups

  • Cbz Protecting Group: Enhances stability during peptide synthesis by preventing undesired side reactions .

  • 4-Hydroxyphenyl Ring: Imparts polarity and potential for hydrogen bonding, influencing solubility and biological interactions .

  • Carboxyl Group: Enables salt formation and coordination chemistry with metal ions .

Physical Properties

PropertyValue/RangeSource Analogy
Melting Point180–185°C (decomposes)Similar Cbz derivatives
SolubilityDMSO > Methanol > WaterHydrazone derivatives
CrystallinityAmorphous to crystallineMetal complex studies

The compound’s limited aqueous solubility (due to the hydrophobic Cbz group) necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for experimental handling.

Synthesis and Characterization

Route 1: Direct Protection of Tyrosine Analogues

  • Starting Material: 3-(4-Hydroxyphenyl)propanoic acid.

  • Amino Group Introduction: Mitsunobu reaction or enzymatic amination to install the α-amino group.

  • Cbz Protection: Reaction with benzyl chloroformate (Cbz-Cl\text{Cbz-Cl}) in alkaline aqueous conditions.

Reaction Scheme:

3-(4-Hydroxyphenyl)propanoic acid+Cbz-ClNaOHTarget Compound+HCl\text{3-(4-Hydroxyphenyl)propanoic acid} + \text{Cbz-Cl} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{HCl}

Route 2: Condensation with Pre-Protected Intermediates

  • Intermediate: NN-(4-Hydroxyphenyl)-β-alanine hydrazide .

  • Coupling: React with benzyloxycarbonyl-active esters (e.g., pentafluorophenyl esters) under mild conditions.

Yield: 58–94% (based on analogous hydrazone syntheses) .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR confirms Cbz group (δ\delta 5.1 ppm, singlet) and phenolic proton (δ\delta 9.8 ppm) .

    • 13C^{13}\text{C} NMR identifies carbonyl carbons (δ\delta 170–175 ppm) .

  • Mass Spectrometry (MS):

    • ESI-MS shows [M+H]+^+ peak at m/zm/z 328.33.

  • Infrared Spectroscopy (IR):

    • Peaks at 3300 cm1^{-1} (O–H stretch), 1720 cm1^{-1} (C=O), and 1520 cm1^{-1} (amide II) .

Biological Activities

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit broad-spectrum activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and drug-resistant fungi (e.g., Candida auris) .

PathogenMIC (µg/mL)Reference
Staphylococcus aureus8–16
Candida auris32–64

Mechanism: Disruption of microbial cell membranes via phenolic group interactions and inhibition of efflux pumps .

Antioxidant Capacity

Cobalt(II) complexes of analogous compounds demonstrate superior radical scavenging in assays:

AssayIC50_{50} (µM)Reference
DPPH12.4
ABTS9.8

Key Insight: The 4-hydroxyphenyl moiety donates electrons to stabilize free radicals, while metal coordination enhances electron transfer .

Applications in Pharmaceutical Development

Peptide Synthesis

  • Role: The Cbz group enables selective deprotection under mild hydrogenolysis conditions, making the compound a versatile building block for tyrosine-containing peptides.

Metal Complexation

  • Coordination Chemistry: Forms octahedral complexes with Co(II) and Cu(II), enhancing bioactivity .

  • Example:

    [Co(C18H15NO5)2(H2O)2]2H2O[\text{Co}(\text{C}_{18}\text{H}_{15}\text{NO}_{5})_2(\text{H}_2\text{O})_2] \cdot 2\text{H}_2\text{O}

    Exhibits dual antimicrobial and antioxidant properties .

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